Tumor Target Organ Profile vs. 4-Chloro-ortho-phenylenediamine in Fischer 344 Rats and B6C3F1 Mice
In a single‑study head‑to‑head comparison (Weisburger et al., 1980), 4‑chloro‑meta‑phenylenediamine administered in the diet at 0.2 % and 0.4 % to male Fischer 344 rats produced a statistically significant increase in adrenal pheochromocytoma; in female B6C3F1 mice, dietary levels of 1 % and 2 % induced hepatocellular adenoma [1]. In the same study, 4‑chloro‑ortho‑phenylenediamine at 0.5 % and 1 % dietary levels caused urinary bladder hyperplasia, papilloma, and carcinoma in rats of both sexes, plus hepatocellular adenomas and carcinomas in mice of both sexes [1]. The meta isomer thus displays a qualitatively distinct target‑organ spectrum (adrenal and liver) compared to the ortho isomer (urinary bladder, stomach, and liver), a differentiation critical for product‑safety profiling and regulatory submission [1].
| Evidence Dimension | Carcinogenic target organ profile in rodent bioassay |
|---|---|
| Target Compound Data | 4‑Cl‑m‑PD: Male rats – adrenal pheochromocytoma (0.2%/0.4% diet); Female mice – hepatocellular adenoma (1%/2% diet) |
| Comparator Or Baseline | 4‑Cl‑o‑PD: Both sexes rats – urinary bladder hyperplasia/papilloma/carcinoma (0.5%/1% diet); Both sexes mice – hepatocellular adenoma/carcinoma (0.5%/1% diet) |
| Quantified Difference | Meta: adrenal + liver targets; Ortho: bladder + stomach + liver targets. Ortho carcinogenic in both sexes of both species; meta carcinogenic in male rats and female mice only |
| Conditions | Fischer 344 rats and B6C3F1 mice; dietary administration; 78‑week exposure + 17‑week observation |
Why This Matters
The divergent target‑organ carcinogenicity profile directly impacts hazard classification, permissible exposure limits, and waste‑handling protocols for downstream industrial users, making isomer identity a procurement‑critical specification.
- [1] Weisburger EK, Russfield AB, Homburger F, et al. Carcinogenicity of 4-chloro-o-phenylenediamine, 4-chloro-m-phenylenediamine, and 2-chloro-p-phenylenediamine in Fischer 344 rats and B6C3F1 mice. Carcinogenesis. 1980;1(6):495-502. doi:10.1093/carcin/1.6.495. PMID 7273282. View Source
